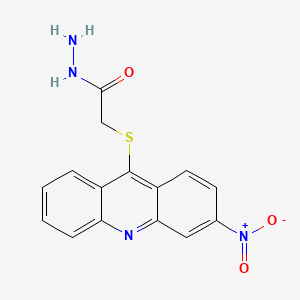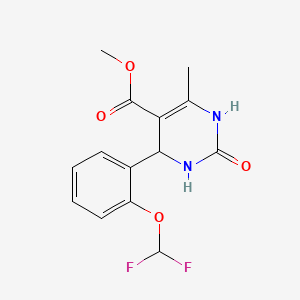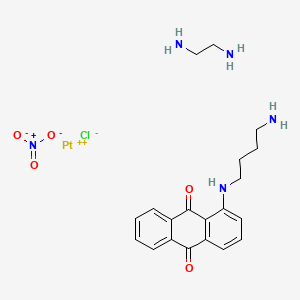
Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N')-, (SP-4-2)-, nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate is a complex chemical compound that features a platinum ion coordinated with a variety of ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate typically involves the coordination of platinum with the specified ligands. The process generally starts with the preparation of the ligands, followed by their reaction with a platinum precursor under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and solvents to ensure the proper formation of the complex.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle the chemicals involved. The use of automated systems and reactors can help in achieving efficient and reproducible production.
化学反应分析
Types of Reactions
Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially forming new products.
Reduction: Reduction reactions can alter the oxidation state of the platinum ion, affecting the overall structure and properties of the compound.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands, leading to the formation of different complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands that can coordinate with the platinum ion. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state complexes, while substitution reactions can yield new platinum-ligand complexes with different properties.
科学研究应用
Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate has a wide range of scientific research applications:
Chemistry: The compound is used in studies related to coordination chemistry, catalysis, and the development of new materials.
Biology: It is investigated for its interactions with biological molecules, such as proteins and DNA, which can provide insights into its potential biological activities.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticancer agent due to its ability to interact with cellular components.
Industry: It may be used in the development of new industrial processes and materials, leveraging its unique chemical properties.
作用机制
The mechanism of action of Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate involves its interaction with molecular targets, such as DNA and proteins. The platinum ion can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of cross-links that can disrupt their normal functions. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can inhibit the proliferation of cancer cells by interfering with their DNA replication processes.
相似化合物的比较
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that also forms covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication.
Carboplatin: Another platinum-based anticancer agent with a similar mechanism of action but different pharmacokinetic properties.
Oxaliplatin: A platinum compound used in chemotherapy that has a distinct chemical structure and is effective against certain types of cancer.
Uniqueness
Platinum(1+), (1-((4-aminobutyl)amino)-9,10-anthracenedione)chloro(1,2-ethanediamine-N,N’)-, (SP-4-2)-, nitrate is unique due to its specific ligand coordination, which can impart distinct chemical and biological properties compared to other platinum-based compounds. Its unique structure may offer advantages in terms of selectivity, efficacy, and reduced side effects in therapeutic applications.
属性
CAS 编号 |
138776-39-3 |
|---|---|
分子式 |
C20H26ClN5O5Pt |
分子量 |
647.0 g/mol |
IUPAC 名称 |
1-(4-aminobutylamino)anthracene-9,10-dione;ethane-1,2-diamine;platinum(2+);chloride;nitrate |
InChI |
InChI=1S/C18H18N2O2.C2H8N2.ClH.NO3.Pt/c19-10-3-4-11-20-15-9-5-8-14-16(15)18(22)13-7-2-1-6-12(13)17(14)21;3-1-2-4;;2-1(3)4;/h1-2,5-9,20H,3-4,10-11,19H2;1-4H2;1H;;/q;;;-1;+2/p-1 |
InChI 键 |
INNTWKAOBUWKLZ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCN.C(CN)N.[N+](=O)([O-])[O-].[Cl-].[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


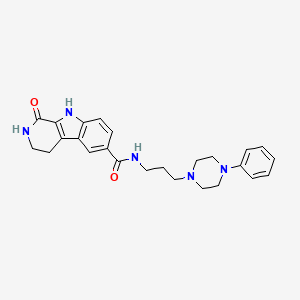
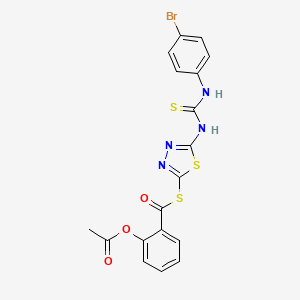

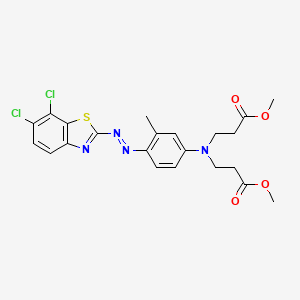
![4-amino-5-chloro-N-[[4-[(4-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12700332.png)
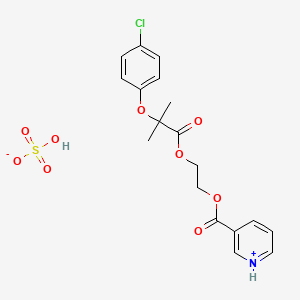

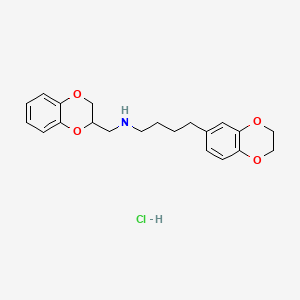
![5-[2-Amino-6-[[2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12700346.png)

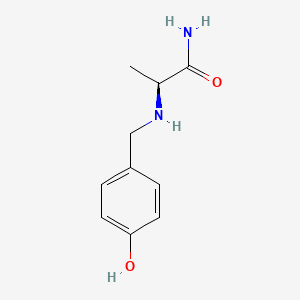
![Bis[(pentabromophenyl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12700368.png)
